

# The Cross-Modality Effects of Iodinated Contrast Agents on Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison and Guide for Researchers

In the landscape of medical imaging, the distinct roles of X-ray/computed tomography (CT) and magnetic resonance imaging (MRI) are well-established, largely defined by their respective contrast agents. **Iosimenol**, a non-ionic, dimeric, iso-osmolar iodinated contrast medium, is designed for X-ray-based procedures, including angiography and CT scans.[1][2][3] It is not a gadolinium-based contrast agent (GBCA) and is therefore not used for primary contrast enhancement in MRI.[4]

However, in clinical and research settings, patients often undergo multiple imaging studies. The administration of an iodinated contrast agent for a CT scan followed by an MRI in a short timeframe can lead to incidental findings on the MRI due to the presence of the iodinated agent. Understanding these cross-modality effects is crucial for accurate image interpretation and for designing research protocols involving multi-modal imaging.

This guide provides a comparison of the effects of iodinated contrast media on MRI, drawing on experimental data from in vitro studies of agents with similar properties to **losimenol**.

# Quantitative Effects of Iodinated Contrast Media on MRI Signal

The presence of iodinated contrast media (ICM) in tissues can alter the T1 and T2 relaxation times of surrounding water protons, leading to changes in signal intensity on MRI scans.[5][6]



The magnitude of these changes depends on the concentration of the ICM, the specific MRI pulse sequence used, and the magnetic field strength.[5]

An in vitro study comparing the effects of two ICMs, iopamidol and iodixanol, at different concentrations and field strengths (1.5T and 3T) provides valuable quantitative insights.[5] The results demonstrate that ICMs cause an increase in signal intensity on T1-weighted images and a decrease in signal intensity on T2-weighted, Gradient-Echo (GRE), and Fluid-Attenuated Inversion Recovery (FLAIR) sequences as the concentration of the agent increases.[5]

The conspicuity of these effects, measured by the contrast-to-noise ratio (CNR), varies significantly across different pulse sequences.

Table 1: Contrast-to-Noise Ratio (CNR) of Iodinated Contrast Media on Various MRI Sequences at 1.5T

| Contrast<br>Agent | Concentrati<br>on | SE-T1      | SE-T2      | GRE        | FLAIR      |
|-------------------|-------------------|------------|------------|------------|------------|
| Iopamidol         | 100%              | 15.2 ± 0.6 | 49.3 ± 1.0 | 15.3 ± 0.7 | 15.9 ± 0.8 |
| 50%               | 12.3 ± 0.6        | 32.5 ± 0.9 | 10.9 ± 0.8 | 11.2 ± 0.9 |            |
| Iodixanol         | 100%              | 20.8 ± 4.0 | 23.0 ± 1.7 | 18.2 ± 1.2 | 16.0 ± 1.1 |
| 50%               | 17.5 ± 1.0        | 18.1 ± 1.3 | 14.1 ± 1.1 | 12.4 ± 1.0 |            |

Data adapted

from Morales

et al.[5]

Values

represent

mean CNR ±

standard

deviation.

Higher values

indicate

greater

conspicuity.



Table 2: Contrast-to-Noise Ratio (CNR) of Iodinated Contrast Media on Various MRI Sequences at 3T

| Contrast<br>Agent | Concentrati<br>on | SE-T1      | SE-T2      | GRE        | FLAIR      |
|-------------------|-------------------|------------|------------|------------|------------|
| Iopamidol         | 100%              | 22.7 ± 0.5 | 92.6 ± 0.3 | 39.4 ± 0.4 | 28.5 ± 0.4 |
| 50%               | 18.2 ± 0.5        | 60.5 ± 0.3 | 29.5 ± 0.4 | 20.8 ± 0.4 |            |
| Iodixanol         | 100%              | 18.3 ± 0.9 | 77.5 ± 0.9 | 33.5 ± 0.8 | 24.3 ± 0.8 |
| 50%               | 15.4 ± 0.9        | 53.6 ± 0.8 | 26.2 ± 0.8 | 18.2 ± 0.8 |            |

Data adapted

from Morales

et al.[5]

Values

represent

mean CNR ±

standard

deviation.

Higher values

indicate

greater

conspicuity.

These data clearly show that the most significant effect of high concentrations of ICM is a profound signal hypointensity (signal loss) on T2-weighted images, an effect that is more pronounced at a higher field strength of 3T.[5] This T2 shortening effect is more conspicuous than the T1 shortening (signal increase) on T1-weighted images.[5]

## **Experimental Protocols**

To understand the basis of the presented data, the following experimental methodology was employed in the cited in vitro study.[5]

Preparation of Contrast Agent Phantoms:



- Aliquots of iopamidol (300 mgl/mL) and iodixanol (320 mgl/mL) were prepared.
- Serial dilutions of each contrast agent were made with normal saline to achieve concentrations of 100% (full strength), 50%, 25%, 12.5%, and 6.25%.
- A control vial containing 100% normal saline (0% concentration) was also prepared.
- These vials served as the imaging phantoms.

### Magnetic Resonance Imaging Acquisition:

- The prepared vials were scanned using two different MRI systems: a 1.5T scanner and a 3T scanner.
- Standard clinical pulse sequences were used to acquire images at both field strengths:
  - Spin-Echo (SE) T1-weighted
  - Spin-Echo (SE) T2-weighted
  - Gradient-Echo (GRE)
  - Fluid-Attenuated Inversion Recovery (FLAIR)
- Imaging parameters were kept consistent for the respective sequences on each scanner.

### Data Analysis:

- Signal intensity (SI) was measured from the images for each contrast agent concentration and each pulse sequence.
- Contrast-to-noise ratio (CNR) was calculated to quantify the conspicuity of the signal changes.

Below is a graphical representation of the experimental workflow.





Click to download full resolution via product page

Workflow for in vitro analysis of ICM effects on MRI.





## Implications for Researchers and Clinicians

The primary takeaway is that the presence of an iodinated contrast agent can significantly alter MRI signal, most notably causing signal loss on T2-weighted sequences.[5] This effect could potentially be mistaken for other pathological processes that also cause T2 hypointensity, such as hemorrhage.[5] However, the study by Morales et al. suggests a potential differentiating feature: while both ICM and hemorrhage can appear hypointense, the effect of ICM is less conspicuous on GRE images compared to T2-weighted images, whereas hemorrhage is well-known for its prominent hypointensity on GRE sequences.[5]

For researchers designing studies that involve both CT with iodinated contrast and subsequent MRI, these findings are critical. The timing between scans and the potential for residual ICM to influence MRI-based quantitative measurements should be carefully considered. For example, if the research endpoint is a T2-based measurement, the presence of ICM could confound the results.

In conclusion, while **losimenol** is an effective contrast agent for its intended use in X-ray and CT imaging, it is important for the scientific community to be aware of the incidental effects that this class of agents can have on subsequent MRI examinations.[1][2] The data strongly indicate that high concentrations of ICM are most conspicuously visualized as signal loss on T2-weighted images, a phenomenon that is amplified at higher magnetic field strengths.[5] This knowledge is essential for accurate diagnosis and robust scientific investigation in multi-modal imaging environments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Intra-arterial and intravenous applications of Iosimenol 340 injection, a new non-ionic, dimeric, iso-osmolar radiographic contrast medium: phase 2 experience - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Intra-arterial and intravenous applications of Iosimenol 340 injection, a new non-ionic, dimeric, iso-osmolar radiographic contrast medium: phase 2 experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contrast Medium: Using Gadolinium or Iodine in Patients with Kidney Problems -InsideRadiology [insideradiology.com.au]
- 5. Effects of iodinated contrast on various magnetic resonance imaging sequences and field strength: Implications for characterization of hemorrhagic transformation in acute stroke therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton relaxation enhancement associated with iodinated contrast agents in MR imaging of the CNS PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Cross-Modality Effects of Iodinated Contrast Agents on Magnetic Resonance Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672088#cross-validation-of-iosimenol-imaging-with-magnetic-resonance-imaging-mri]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





